Comprehensive Characterization of Chrysoeriol-7-Diglucoside: Structural Elucidation, Molecular Weight, and Analytical Workflows
Comprehensive Characterization of Chrysoeriol-7-Diglucoside: Structural Elucidation, Molecular Weight, and Analytical Workflows
Executive Summary
Chrysoeriol-7-diglucoside is a complex flavonoid glycoside that plays a critical role in plant defense mechanisms and exhibits significant pharmacological potential, particularly as an antinociceptive agent. As analytical methodologies advance, the precise structural elucidation of such specialized metabolites requires a rigorous, self-validating approach. This technical guide provides an in-depth framework for researchers and drug development professionals, detailing the molecular architecture, step-by-step isolation workflows, and the causal logic behind the analytical parameters required to validate this compound.
Molecular Architecture and Physicochemical Properties
Chrysoeriol-7-diglucoside (often characterized structurally as chrysoeriol 7-O-gentiobioside) consists of a flavone aglycone backbone and a disaccharide appendage. The aglycone, chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one), is a 3'-O-methylated derivative of luteolin.
The attachment of a diglucoside moiety at the C-7 hydroxyl position is not merely a structural footnote; it fundamentally alters the molecule's behavior. Causality in structural biology: The bulky, hydrophilic sugar chain prevents passive diffusion across lipid bilayers but drastically increases aqueous solubility, dictating both its extraction behavior in polar solvents and its bioavailability profile in vivo.
Table 1: Quantitative Physicochemical Data of Chrysoeriol-7-Diglucoside
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C28H32O16 | Defines the exact atomic composition, essential for isotopic pattern matching in mass spectrometry. |
| Molecular Weight | 624.55 g/mol | Standard molar mass required for precise stoichiometric calculations in assay preparations. |
| Monoisotopic Exact Mass | 624.1690 Da | Critical for High-Resolution Mass Spectrometry (HRMS) mass defect filtering and formula generation. |
| Topological Polar Surface Area | 255 Ų | High TPSA indicates low passive membrane permeability, suggesting reliance on active transport mechanisms. |
| LogP (Computed) | -1.3 | The hydrophilic nature dictates the necessity for reverse-phase liquid chromatography with high-aqueous initial gradients. |
Data validated against PubChem CID 72193674 .
Analytical Methodologies for Structural Validation
In natural product chemistry, structural elucidation must be a self-validating system. Relying solely on nominal mass often leads to false positives due to the vast number of isomeric flavonoids. We must orthogonalize High-Resolution Mass Spectrometry (HRMS) with 2D Nuclear Magnetic Resonance (NMR) spectroscopy to achieve absolute certainty.
LC-ESI-HRMS/MS Protocol
The following protocol is engineered to unambiguously identify chrysoeriol-7-diglucoside from complex plant matrices, such as Moringa peregrina or Hordeum vulgare.
Step-by-Step Methodology:
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Sample Preparation: Reconstitute 1 mg of the isolated fraction in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).
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Rationale: This specific solvent ratio ensures complete solvation of the hydrophilic diglucoside while maintaining ideal compatibility with the initial mobile phase conditions, preventing peak broadening.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Rationale: Formic acid acts as a crucial ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase (reducing tailing) and promotes efficient protonation/deprotonation in the ESI source.
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Ionization (ESI-): Operate the Electrospray Ionization source in negative ion mode.
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Rationale: Flavonoids possess highly acidic phenolic protons (specifically at C-5 and C-4') that readily deprotonate, yielding a robust, stable [M-H]⁻ precursor ion at m/z 623.161.
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Tandem Mass Spectrometry (MS/MS): Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 25-35 eV.
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Rationale: This precise energy window is required to systematically cleave the O-glycosidic bonds without shattering the core flavone ring. You will observe the sequential loss of two hexose units (-162 Da each), yielding the aglycone product ion [Y0]⁻ at m/z 299.05. The prominent presence of the m/z 299 ion is the definitive fingerprint of the chrysoeriol aglycone .
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2D NMR Spectroscopy Protocol
While MS/MS confirms the aglycone and the presence of two hexoses, 2D NMR is mandatory to confirm the exact linkage (e.g., 1→6 gentiobioside) and the attachment point on the aglycone.
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Solvent Selection: Dissolve 5 mg of the highly purified compound in 500 µL of DMSO-d6.
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Rationale: Unlike protic solvents, DMSO-d6 prevents the rapid chemical exchange of hydroxyl protons, allowing for the clear observation of key sugar-to-aglycone correlations.
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HMBC Execution: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
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Rationale: The definitive proof of structure lies in observing a cross-peak between the anomeric proton (H-1'') of the inner glucose and the C-7 carbon (~163 ppm) of the chrysoeriol backbone. A secondary cross-peak between the H-1''' of the terminal glucose and the C-6'' of the inner glucose confirms the specific diglucoside linkage.
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Extraction and Isolation Workflow
To achieve the NMR-grade purity (>95%) required for the aforementioned analyses, a multi-dimensional fractionation strategy must be employed.
Step-by-Step Methodology:
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Defatting: Macerate raw plant biomass in hexane for 24 hours. Discard the hexane layer.
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Extraction: Extract the defatted biomass using 80% aqueous methanol under ultrasonic assistance for 60 minutes.
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Partitioning: Suspend the dried methanolic extract in water and partition sequentially with ethyl acetate. Retain the aqueous phase, which houses the highly polar diglucosides.
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Size Exclusion: Load the aqueous fraction onto a Sephadex LH-20 column, eluting with pure methanol to separate molecules strictly by size and aromaticity.
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Preparative HPLC: Subject the enriched fractions to Prep-HPLC using an isocratic elution profile optimized around the compound's retention factor to yield pure chrysoeriol-7-diglucoside.
Figure 1: Multi-dimensional extraction and isolation workflow for chrysoeriol-7-diglucoside.
Pharmacological Relevance: Antinociceptive Signaling
Beyond its chemical characterization, chrysoeriol-7-diglucoside has been identified as a potent bioactive constituent in traditional medicinal plants. Recent in vivo and molecular docking studies demonstrate that this compound exerts significant antinociceptive (pain-relieving) effects through direct interaction with the α2-adrenergic receptor .
Causality in Receptor Binding: Historically, large diglucoside moieties were assumed to cause steric hindrance, preventing GPCR binding. However, current models suggest that the hydrophilic sugar chain of chrysoeriol-7-diglucoside forms crucial hydrogen bonds with the extracellular loops of the receptor. This interaction stabilizes the insertion of the hydrophobic chrysoeriol aglycone deep into the receptor's active site. This precise binding event triggers a conformational change that activates inhibitory G-proteins (G_i/o), ultimately suppressing the transmission of nociceptive signals.
Figure 2: Proposed α2-adrenergic receptor signaling pathway mediating antinociception.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 72193674, Chrysoeriol 7-O-gentiobioside." PubChem, [Link]
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Jaffal, S. M., et al. "Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor." Balkan Medical Journal, 2020. [Link]
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Piasecka, A., et al. "Drought-related secondary metabolites of barley (Hordeum vulgare L.) leaves and their metabolomic quantitative trait loci." The Plant Journal, 2017. [Link]
